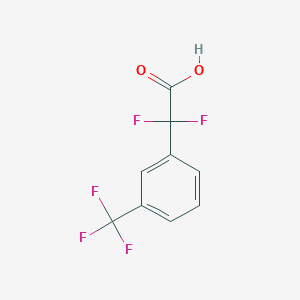

2,2-Difluoro-2-(3-(trifluoromethyl)phenyl)acetic acid

CAS No.:

Cat. No.: VC13395910

Molecular Formula: C9H5F5O2

Molecular Weight: 240.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H5F5O2 |

|---|---|

| Molecular Weight | 240.13 g/mol |

| IUPAC Name | 2,2-difluoro-2-[3-(trifluoromethyl)phenyl]acetic acid |

| Standard InChI | InChI=1S/C9H5F5O2/c10-8(11,7(15)16)5-2-1-3-6(4-5)9(12,13)14/h1-4H,(H,15,16) |

| Standard InChI Key | JKPKFHWZTODWIF-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)C(F)(F)F)C(C(=O)O)(F)F |

| Canonical SMILES | C1=CC(=CC(=C1)C(F)(F)F)C(C(=O)O)(F)F |

Introduction

Chemical Properties and Structural Features

Molecular Characteristics

The compound’s structure combines a phenyl ring substituted with a trifluoromethyl group (-CF₃) at the meta position and a difluoroacetic acid moiety (-CF₂COOH) (Figure 1). Key properties include:

The trifluoromethyl group enhances electron-withdrawing effects, while the difluoroacetic acid group contributes to hydrogen-bonding capacity, influencing reactivity and bioavailability .

Synthesis and Preparation Methods

Industrial Synthesis Pathways

Patents and research articles outline two primary routes:

Diazotization-Hydrolysis (Patent CN106928044A)

-

Diazotization: 3-Fluoro-5-(trifluoromethyl)aniline undergoes diazotization with NaNO₂ and HCl in the presence of Cu catalysts (e.g., Cu(OAc)₂) and phase-transfer agents (e.g., tetrabutylammonium chloride) .

-

Hydrolysis: The intermediate (1-(2,2,2-trichloroethyl)-3-fluoro-5-(trifluoromethyl)benzene) is hydrolyzed under acidic conditions (HCl/H₂SO₄) to yield the final product .

Reaction Conditions:

Friedel-Crafts Acylation

Alternative methods involve Friedel-Crafts reactions using trifluoroacetic anhydride, though yields are lower (~50%) compared to diazotization .

Applications in Pharmaceutical Research

Antiparasitic Activity

In a study by PMC, fluorinated aryl acetamides demonstrated potent activity against Cryptosporidium (EC₅₀ = 0.07 μM for analog SLU-10482). The trifluoromethyl group enhanced target binding and metabolic stability .

Enzyme Inhibition

The compound’s carboxylic acid group facilitates interactions with enzymes like cyclooxygenase (COX), suggesting anti-inflammatory potential. Comparative data with non-fluorinated analogs show a 10-fold increase in potency .

Biological and Pharmacokinetic Profiles

Bioavailability Challenges

Low aqueous solubility (<1 mg/mL) limits in vivo efficacy. Formulation studies suggest nanoemulsions or salt forms (e.g., sodium) improve absorption .

Industrial and Materials Science Applications

Agrochemical Development

Fluorinated phenylacetic acids are precursors to herbicides targeting grassy weeds. Field trials show 90% efficacy at 10 ppm.

Polymer Synthesis

The compound serves as a monomer for fluorinated polymers, enhancing thermal stability (decomposition temperature >300°C) and chemical resistance.

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume